![molecular formula C6H7ClO3 B1628229 1-Acetoxycyclopropanecarboxylic acid chloride CAS No. 253434-23-0](/img/structure/B1628229.png)
1-Acetoxycyclopropanecarboxylic acid chloride
Overview
Description
1-Acetoxycyclopropanecarboxylic acid, also known as 1-acetoxycyclopropanecarboxylic acid chloride, is a compound with the molecular weight of 144.13 . It is typically stored in a dry room at normal temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1-Acetoxycyclopropanecarboxylic acid chloride can be achieved through the conversion of carboxylic acids to their corresponding acid chlorides . This occurs rapidly in the presence of a tertiary amine base and 3,3-dichlorocyclopropenes via aromatic cation-activated nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of 1-Acetoxycyclopropanecarboxylic acid chloride is represented by the linear formula C6H8O4 . The InChI code for this compound is 1S/C6H8O4/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) .Chemical Reactions Analysis
Acyl chlorides, such as 1-Acetoxycyclopropanecarboxylic acid chloride, are extremely reactive . They are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else . Acid chlorides react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia, 1° amines, and 2° amines to form amides .Physical And Chemical Properties Analysis
1-Acetoxycyclopropanecarboxylic acid chloride is a solid compound . It is stored in a dry room at normal temperature .Mechanism of Action
Safety and Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 1-Acetoxycyclopropanecarboxylic acid chloride, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . Future research may focus on improving the efficiency and selectivity of these reactions.
properties
IUPAC Name |
(1-carbonochloridoylcyclopropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLBPPIUDAUUFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558866 | |
Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetoxycyclopropanecarboxylic acid chloride | |
CAS RN |
253434-23-0 | |
Record name | 1-(Chlorocarbonyl)cyclopropyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70558866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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